molecular formula C5H3ClO5S B1355024 5-(Chlorosulfonyl)furan-2-carboxylic acid CAS No. 80466-76-8

5-(Chlorosulfonyl)furan-2-carboxylic acid

Cat. No. B1355024
CAS RN: 80466-76-8
M. Wt: 210.59 g/mol
InChI Key: WVFYXOXRJDCQRV-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)furan-2-carboxylic acid (CFCA) is a chemical compound with unique properties that make it useful in various fields of research and industry. This compound belongs to the class of organic compounds known as furoic acids, which are characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom .


Synthesis Analysis

The synthesis of furanic compounds, including CFCA, is an important branch of green and sustainable chemistry . Biomass-derived C6-furanic compounds have become the cornerstone of sustainable technologies . The key feature of this field of chemistry is the involvement of the natural process only in the first step, i.e., the production of biomass by photosynthesis .


Molecular Structure Analysis

The molecular formula of CFCA is C5H3ClO5S. The structure of CFCA is characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom .


Chemical Reactions Analysis

The chemical reactions involving CFCA are part of the broader field of furan chemistry . Furan platform chemicals (FPCs), such as CFCA, are directly available from biomass (furfural and 5-hydroxymethylfurfural) .

Scientific Research Applications

Production of Biofuels and Polymers

  • Biofuel Production: Dutta, Wu, and Mascal (2015) demonstrated that acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid can be produced in high yield, leading to the production of furoate ester biofuels (Dutta, Wu, & Mascal, 2015).
  • Polymer Development: Wang, Gong, and He (2020) focused on the improved biosynthesis of furan-based carboxylic acids, which are potential precursors for polymer production (Wang, Gong, & He, 2020).

Pharmaceutical Applications

  • Antibacterial Agents: Mori et al. (2022) analyzed the crystal of a derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid, indicating its potential as an antimycobacterial agent (Mori et al., 2022).
  • Synthesis of Medicinal Compounds: Elsom and Hawkins (1978) described the synthesis of furan-2-[14C] aldehyde, a derivative used in the production of the antibacterial agent nifuroxazide (Elsom & Hawkins, 1978).

Enzymatic Synthesis and Catalysis

  • Enzyme-Catalyzed Synthesis: Jia, Zong, Zheng, and Li (2019) developed dual-enzyme cascade systems for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, demonstrating the versatility of enzymatic methods in producing derivatives (Jia, Zong, Zheng, & Li, 2019).
  • Catalytic Reduction Systems: Nakagawa, Yabushita, and Tomishige (2021) reviewed catalytic reduction systems for furancarboxylic acids, highlighting their potential in biomass conversion and chemical production (Nakagawa, Yabushita, & Tomishige, 2021).

Chemical Synthesis and Analysis

  • Chemical Synthesis: Abovyan et al. (1983) explored the synthesis of various derivatives of 5-sulfofuran-2-carboxylic acid, demonstrating the chemical versatility of this compound (Abovyan et al., 1983).
  • Analytical Methods: Nozal et al. (2001) developed a chromatographic method for determining compounds related to furan-2-carboxylic acid in honey, underscoring the importance ofanalytical techniques in identifying and quantifying furan derivatives in various samples (Nozal et al., 2001).

Biotechnological Applications

  • Biosynthesis Enhancement: Wen, Zhang, Zong, and Li (2020) applied a substrate adaptation strategy to improve the catalytic performances of cells for synthesizing furan carboxylic acids, indicating biotechnological advancements in this field (Wen, Zhang, Zong, & Li, 2020).
  • Furan Derivatives from Endophytic Fungi: Chen et al. (2017) isolated new furan derivatives from a mangrove-derived endophytic fungus, showing the potential of natural sources in the discovery of furan-based compounds (Chen et al., 2017).

Environmental Applications

  • Green Chemistry Approaches: Dick et al. (2017) investigated a scalable carboxylation route to furan-2,5-dicarboxylic acid, emphasizing the importance of environmentally friendly methods in chemical synthesis (Dick et al., 2017).
  • Reductive Conversion of Biomass-Derived Acids: Nakagawa, Yabushita, and Tomishige (2021) also highlighted the reductive conversion of biomass-derived furancarboxylic acids, focusing on the retention of the carboxylic acid moiety for environmental sustainability (Nakagawa, Yabushita, & Tomishige, 2021).

Safety And Hazards

While specific safety and hazard information for CFCA is not available, it’s important to handle all chemical substances with care and follow appropriate safety protocols .

Future Directions

The future of CFCA and other furanic compounds lies in the field of green and sustainable chemistry . The synthesis and application of furanic compounds, including CFCA, are expected to play a significant role in the shift from traditional resources such as crude oil to biomass .

properties

IUPAC Name

5-chlorosulfonylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO5S/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFYXOXRJDCQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512085
Record name 5-(Chlorosulfonyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chlorosulfonyl)furan-2-carboxylic acid

CAS RN

80466-76-8
Record name 5-(Chlorosulfonyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MK Mann, CA Zepeda-Velázquez, HG Alvarez, A Dong… - bioRxiv, 2021 - biorxiv.org
USP5 is a deubiquitinase that has been implicated in a range of diseases, including cancer, but no USP5-targeting chemical probe has been reported to date. Here, we present the …
Number of citations: 3 www.biorxiv.org
MK Mann, CA Zepeda-Velázquez… - Journal of medicinal …, 2021 - ACS Publications
USP5 is a deubiquitinase that has been implicated in a range of diseases, including cancer, but no USP5-targeting chemical probe has been reported to date. Here, we present the …
Number of citations: 7 pubs.acs.org

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